3,5-Dichloro-2,6-dihydroxybenzaldehyde
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Overview
Description
3,5-Dichloro-2,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O3 It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,6-dihydroxybenzaldehyde typically involves the chlorination of 2,6-dihydroxybenzaldehyde. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure consistent quality and efficiency. The use of advanced equipment and strict quality control measures are essential to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,6-dihydroxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-2,6-dihydroxybenzoic acid.
Reduction: Formation of 3,5-dichloro-2,6-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2,6-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,6-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxybenzaldehyde: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
3,4-Dihydroxybenzaldehyde: Has hydroxyl groups in different positions, affecting its chemical behavior.
3,5-Difluorobenzaldehyde: Contains fluorine atoms instead of chlorine, leading to variations in reactivity and applications
Uniqueness
3,5-Dichloro-2,6-dihydroxybenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties. These properties make it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
3,5-dichloro-2,6-dihydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXCIGBSRUOFGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)C=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695642 |
Source
|
Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-54-3 |
Source
|
Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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